2-(4-Chlorophenyl)benzimidazole

Overview

Description

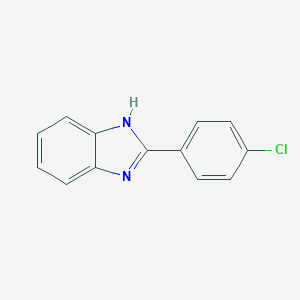

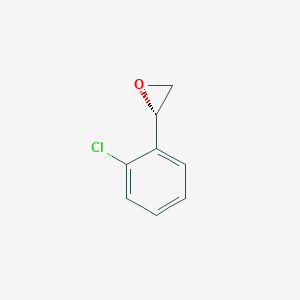

2-(4-Chlorophenyl)benzimidazole is a chemical compound with the linear formula C13H9ClN2 . It has been used as a reactant in the synthesis of benzylsulfanyl ((phenylbenzimidazolyl)methyl)oxadiazoles with antioxidant activity .

Molecular Structure Analysis

The molecular formula of this compound is C13H9ClN2 . The structure includes a benzimidazole core with a chlorophenyl group attached at the 2-position .Chemical Reactions Analysis

Benzimidazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in C-H functionalization and condensation reactions .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its molecular weight is 228.68 . The melting point of a similar compound, 2-(2-Chlorophenyl)benzimidazole, is reported to be between 234-238 °C .Scientific Research Applications

Biological and Pharmacological Activities :

- Benzimidazole derivatives, including 2-(4-Chlorophenyl)benzimidazole, have been identified for their wide range of biological and pharmacological activities. Notably, the terahertz fingerprint spectra of these compounds were studied, showing significant differences even with minor changes in molecular configuration (Song et al., 2018).

Corrosion Inhibition :

- These derivatives have been explored for their corrosion inhibition potential. For instance, their application as inhibitors for carbon steel in acidic environments has been studied, showing promising results (Rouifi et al., 2020).

Antimicrobial and Anticancer Agents :

- Various derivatives of this compound have shown potent antibacterial and anticancer properties. Some compounds displayed significant activities against MSSA, MRSA, Escherichia coli, and Streptococcus faecalis, as well as various cancer cell lines (Pham et al., 2022).

Agricultural Applications :

- In agriculture, benzimidazole derivatives like this compound are used in formulations for the prevention and control of fungal diseases. Their encapsulation in nanoparticles has been studied to improve their release profiles and reduce toxicity (Campos et al., 2015).

DNA Interaction and Antiviral Activities :

- Benzimidazole derivatives have been evaluated for their DNA-binding properties and potential antiviral activities. Some compounds exhibited high binding affinity to DNA and showed activity against viruses like Tobacco mosaic viruses and Sunhemp rosette viruses (Tewari & Mishra, 2006).

Material Science and Spectroscopy :

- The compound's unique spectroscopic properties have been investigated, showing their potential in material science applications (Song et al., 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Research on benzimidazoles, including 2-(4-Chlorophenyl)benzimidazole, is ongoing due to their wide variety of biological and pharmacological activities . Future directions may include further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .

Mechanism of Action

Target of Action

2-(4-Chlorophenyl)benzimidazole is a benzimidazole derivative that has been found to exhibit antimicrobial activity

Mode of Action

It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction could lead to the inhibition of essential microbial processes, resulting in the antimicrobial activity observed.

Biochemical Pathways

It has been suggested that benzimidazole derivatives can affect a variety of cellular processes, including protein synthesis and enzyme activity . The disruption of these processes can lead to cell death, explaining the compound’s antimicrobial effects.

Pharmacokinetics

Benzimidazole derivatives are known to interact easily with the biopolymers of the living system, suggesting that they may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of microbial growth, due to its antimicrobial activity . This is likely achieved through the disruption of essential cellular processes in the microbes, as discussed above.

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s activity . .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-(4-Chlorophenyl)benzimidazole interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving changes in total soluble protein, total oxidant status, and antioxidant enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by altering the total oxidant status and soluble proteins

Molecular Mechanism

It is known to interact with biomolecules and possibly influence enzyme activity

properties

IUPAC Name |

2-(4-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXUJRTVWRYYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353951 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019-85-8 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data for 2-(4-Chlorophenyl)benzimidazole?

A1: this compound is an organic compound with a benzimidazole ring structure substituted with a 4-chlorophenyl group at the 2-position. While its exact molecular formula and weight are not provided in the abstracts, it can be deduced.

Q2: How does the crystal structure of this compound contribute to its properties?

A2: A study investigated a supermolecular compound formed by this compound with antimony pentachloride. [] The crystal structure analysis revealed that:

Q3: What are the potential applications of this compound based on its reported properties?

A3: While research on this compound is ongoing, the available information suggests potential applications in areas such as:

- Fluorescence-based sensors and probes: The compound's fluorescence behavior, potentially influenced by its crystal structure and interactions, could be explored for developing sensors or probes in various fields. []

- Materials science: The ability of this compound to form supermolecular structures through diverse interactions might be valuable in designing functional materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)